molecular formula C17H18FN3O3S B8675285 Ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate

Ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate

Cat. No. B8675285
M. Wt: 363.4 g/mol
InChI Key: SYYYOGYHXYVPGK-UHFFFAOYSA-N
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Patent
US08049016B2

Procedure details

Following the procedure as described in Preparation 13, making variations to replace bromomethyl-2,2-difluorocyclopropane with 4-fluorobenzyl bromide to react with ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, the title compound was obtained in 98% yield: MS (ES+) m/z 364.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
BrCC1CC1(F)F.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1.[CH3:17][C:18]1[N:19]=[C:20]([N:28]2[CH2:32][CH2:31][NH:30][C:29]2=[O:33])[S:21][C:22]=1[C:23]([O:25][CH2:26][CH3:27])=[O:24]>>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:30]2[CH2:31][CH2:32][N:28]([C:20]3[S:21][C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:18]([CH3:17])[N:19]=3)[C:29]2=[O:33])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1C(C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)N1C(NCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 13

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(N(CC2)C=2SC(=C(N2)C)C(=O)OCC)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.